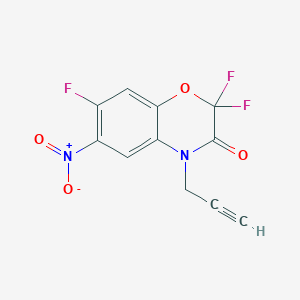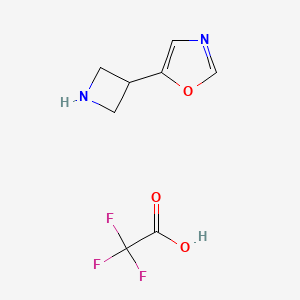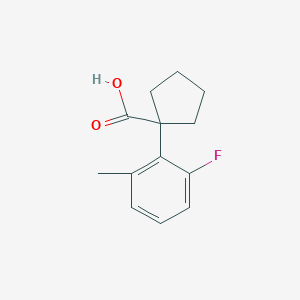
1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes It features a cyclopentane ring substituted with a carboxylic acid group and a 2-fluoro-6-methylphenyl group
Métodos De Preparación
The synthesis of 1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-6-methylbenzene with cyclopentanone in the presence of a strong base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods may involve more efficient catalytic processes to optimize yield and purity.
Análisis De Reacciones Químicas
1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(2-Fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
1-(2-Fluoro-4-methylphenyl)cyclopentane-1-carboxylic acid: The position of the methyl group can influence the compound’s properties.
1-(2-Fluoro-6-methylphenyl)cyclohexane-1-carboxylic acid: The larger cyclohexane ring may result in different chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Further research and exploration of its properties and applications could lead to new discoveries and advancements.
Propiedades
Fórmula molecular |
C13H15FO2 |
|---|---|
Peso molecular |
222.25 g/mol |
Nombre IUPAC |
1-(2-fluoro-6-methylphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C13H15FO2/c1-9-5-4-6-10(14)11(9)13(12(15)16)7-2-3-8-13/h4-6H,2-3,7-8H2,1H3,(H,15,16) |
Clave InChI |
CFCKXVZYCMADLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)F)C2(CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


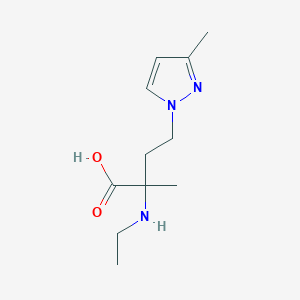
![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
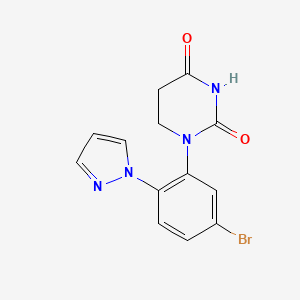
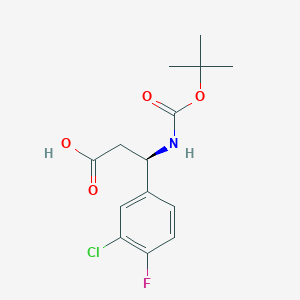

![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)
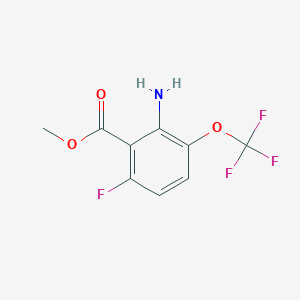
![6-Methoxybicyclo[4.1.1]octan-1-amine hydrochloride](/img/structure/B13477730.png)

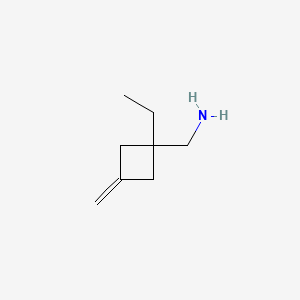
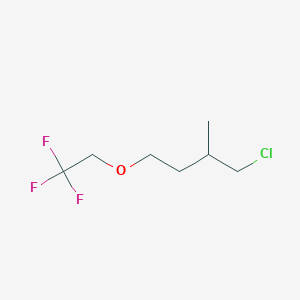
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)
